![molecular formula C18H14FN3O5S B2539372 N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1421455-22-2](/img/structure/B2539372.png)
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzo[d][1,4]dioxine ring, which is a type of aromatic ether. The molecule also contains a sulfonamide group, which consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms, one of which is bonded to an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like the pyrimidine and benzo[d][1,4]dioxine rings) would contribute to the molecule’s stability. The sulfonamide group could form hydrogen bonds with other molecules, influencing its physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the amine group in the sulfonamide could potentially be protonated or deprotonated, depending on the pH of the solution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar sulfonamide group and the nonpolar aromatic rings .Wissenschaftliche Forschungsanwendungen
- Researchers have explored the use of this compound in the modification of porous In-MOFs (metal-organic frameworks). Specifically, they synthesized a stable porous In-MOF (referred to as In-MOF 1 ) using an asymmetric N,O-containing ligand derived from (2-pyrimidin-5-yl)terephthalic acid (H2L) .
- During the synthesis of In-MOF 1, they observed the formation of 1,4-benzenedicarboxylate anions (bdc2−). Additionally, by using H2 bdc ligands during the synthesis process, they obtained another new isostructural In-MOF (referred to as In-MOF 2 ) .
- Notably, when AgNO3 was added during the synthesis of In-MOF 1 and In-MOF 2, Ag(I) ions were reduced in situ to form Ag nanoparticles (Ag NPs) within the MOF framework. These Ag@In-MOF materials exhibited strong adsorption capabilities .
- In-MOF 1 demonstrated significant dynamic selectivity for C2H2/CH4 and CO2/CH4, making it a promising adsorbent. Moreover, it served as an efficient catalyst for fixing CO2 and epoxides .
- Overall, this work provides strategies for constructing stable MOFs and developing multifunctional Ag@MOF materials with excellent applications .
- While much research has focused on modifications to the pyrimidine ring, this work explores the N5 position of the pyrrole ring in a series of novel N5-substituted pyrrolo[3,2-d]pyrimidines .
- Enzymatic recognition is often influenced by substituents at C2 and C4 positions, but this study emphasizes the importance of N5 modifications. Investigating these compounds may provide insights into enzymatic interactions and potential applications .
Metal-Organic Frameworks (MOFs) and Catalysis
N5-Substituted Pyrrolo[3,2-d]pyrimidines
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O5S/c19-14-3-1-2-4-15(14)27-18-20-10-12(11-21-18)22-28(23,24)13-5-6-16-17(9-13)26-8-7-25-16/h1-6,9-11,22H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJHAGYRCQPSQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CN=C(N=C3)OC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.